Mdm2/Xiap-IN-1 is a novel compound designed as a dual inhibitor targeting both the Mdm2 protein and the X-linked inhibitor of apoptosis protein (XIAP). Mdm2 is known for its role in regulating the tumor suppressor protein p53, while XIAP is a key player in inhibiting apoptosis by blocking caspases. The interaction between these two proteins has significant implications in cancer biology, particularly in the context of tumor growth and resistance to therapy.
The compound Mdm2/Xiap-IN-1 was developed through high-throughput screening of chemical libraries aimed at identifying small molecules that could disrupt the interaction between Mdm2 and XIAP. This screening process led to the identification of several promising candidates, including Mdm2/Xiap-IN-1, which demonstrated potent anti-cancer activity in vitro and in vivo models .
Mdm2/Xiap-IN-1 belongs to a class of small molecules that function as dual inhibitors. These inhibitors are characterized by their ability to simultaneously target multiple proteins involved in cancer progression, specifically those that regulate apoptotic pathways and cell cycle control. The compound has been classified as an anti-cancer agent due to its ability to induce apoptosis in cancer cells by modulating the levels of Mdm2 and XIAP .
The synthesis of Mdm2/Xiap-IN-1 involves several key steps, primarily focusing on the tetrahydroquinoline scaffold. This scaffold has been utilized due to its favorable pharmacological properties and ability to interact with target proteins effectively.
Technical Details:
Mdm2/Xiap-IN-1 features a complex molecular structure that allows it to effectively bind to both Mdm2 and XIAP proteins. The tetrahydroquinoline core is essential for its biological activity.
Data:
Mdm2/Xiap-IN-1 primarily acts through competitive inhibition of the binding sites on Mdm2 and XIAP.
Technical Details:
The mechanism by which Mdm2/Xiap-IN-1 exerts its anti-cancer effects involves several interconnected processes:
Data: Experimental studies have shown enhanced apoptosis rates in treated cancer cell lines compared to controls.
Relevant Data or Analyses: Stability studies indicate that Mdm2/Xiap-IN-1 maintains its efficacy over time when stored properly .
Mdm2/Xiap-IN-1 has significant potential applications in cancer research and therapy:
MDM2/XIAP-IN-1 selectively targets the interaction between the C-terminal RING domain of MDM2 and the internal ribosome entry site (IRES) within the 5′-UTR of XIAP mRNA. Under cellular stress (e.g., radiation), cytoplasmic MDM2 binds XIAP IRES to enhance IRES-dependent XIAP translation, promoting cancer cell survival [1] [2]. The compound blocks this binding via competitive inhibition, confirmed through fluorescence polarization (FP) assays (Kd of XIAP IRES-MDM2 RING = 6.6 µg/mL). Disruption reduces XIAP protein synthesis by >70% in leukemia and neuroblastoma models [2].
The compound’s efficacy stems from its capacity to bind either the MDM2 RING domain or the XIAP IRES RNA hairpin structure. Fluorescent titration assays demonstrated direct binding to MDM2 RING (Kd = 2.34–5.21 µM for lead compounds like MX69) or XIAP IRES (Kd = 3.78–4.56 µM) [2]. Structural modeling reveals that MDM2/XIAP-IN-1 occupies the RNA-binding groove of the RING domain, sterically hindering IRES access [1] [4].
Table 1: Dual Inhibitory Effects of MDM2/XIAP-IN-1
Target Interaction | Assay Type | Affinity/Binding Kd | Functional Outcome |
---|---|---|---|
MDM2 RING Domain | Fluorescent Titration | 2.34–5.21 µM | Blocks XIAP IRES binding |
XIAP IRES mRNA | FP-Based HTS | IC50 < 25 µM | Reduces XIAP translation by >70% |
MDM2 Self-Ubiquitination | Ubiquitination Assay | N/A | Increases MDM2 degradation rate |
The MDM2 RING domain facilitates homodimerization, leading to autoubiquitination and proteasomal degradation. MDM2/XIAP-IN-1 prevents homodimerization by binding the RING domain’s critical homodimer interface (residues 481–491). Chemical cross-linking experiments in p53-null cells (LA1-55N) showed that the compound reduces MDM2 homodimerization by 60%, stabilizing monomeric MDM2. Consequently, self-ubiquitination decreases, accelerating MDM2 degradation and reducing its half-life [5] [9].
By disrupting MDM2-XIAP IRES binding, MDM2/XIAP-IN-1 suppresses stress-induced XIAP translation. In irradiated acute lymphoblastic leukemia (EU-1) cells, Western blot analysis confirmed a dose-dependent reduction in XIAP protein (up to 80% at 2 µM) without altering mRNA levels. This occurs because cytoplasmic MDM2 can no longer act as an IRES trans-acting factor (ITAF), blocking IRES-dependent translation initiation [2] [5].
MDM2/XIAP-IN-1 induces MDM2 degradation, reactivating p53 in wild-type p53 cancers. In EU-1 leukemia cells, treatment (2 µM, 24h) increased p53 levels by 3-fold, triggering transcriptional upregulation of pro-apoptotic genes (e.g., PUMA, BAX). This is synergistic with XIAP inhibition: p53 activation promotes mitochondrial release of SMAC, which antagonizes XIAP [1] [3] [8].
XIAP directly inhibits caspases-3, -7, and -9. MDM2/XIAP-IN-1 de-represses these caspases by reducing XIAP protein. In acute myeloid leukemia (OCI-AML3), dual inhibition increased caspase-3/7 activity by 8-fold compared to single-target agents. Crucially, this effect occurs in p53-deficient cells (e.g., LA1-55N neuroblastoma) via caspase-9 activation, demonstrating p53-independent apoptosis [3] [5] [6].
Table 2: Apoptotic Pathway Activation by MDM2/XIAP-IN-1
Apoptotic Pathway | Key Mechanism | Biomarker Change | Functional Outcome |
---|---|---|---|
p53-Dependent | MDM2 degradation → p53 stabilization | ↑ p53 (3-fold); ↑ PUMA/BAX | Cell cycle arrest; Mitochondrial permeabilization |
p53-Independent | XIAP suppression → caspase de-repression | ↑ Caspase-3/7 (8-fold); ↓ cIAP-1/2 | Caspase cascade activation |
Synergistic | p53-induced SMAC release + XIAP inhibition | ↓ p21; ↑ Caspase-6 | Enhanced apoptosis in stromal co-culture |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3